molecular formula C13H13N3O5 B1432334 (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate CAS No. 501684-26-0

(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate

Cat. No. B1432334
M. Wt: 291.26 g/mol
InChI Key: LDCMJHMWIKCZKI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . It’s important to note that the structure is based on the molecular formula C13H13N3O5.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as molecular weight, which is 291.26 g/mol for this compound.

Scientific Research Applications

Synthesis of Entacapone

(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate has been utilized in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor. A new synthesis method for Entacapone has been achieved under mild conditions, involving the demethylation of a precursor compound. This research indicates a broader scope for synthesizing Entacapone and related compounds, with potential applications in pharmaceuticals (Harisha et al., 2015).

Wittig–SNAr Reactions

The compound has been used in novel one-pot, three-component Wittig–SNAr reactions. This approach has led to the development of intermediates for Aurora 2 kinase inhibitors. The process is characterized by high stereoselectivity and moderate to high yields, highlighting its potential in the synthesis of medically significant compounds (Xu et al., 2015).

Crystal Packing Interactions

Research on similar compounds has shown that ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which are closely related to (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate, exhibit interesting crystal packing interactions. These include rare N⋯π and O⋯π interactions, rather than direct hydrogen bonding. This insight can be valuable in the design of new materials and drugs (Zhang et al., 2011).

Polymer Synthesis

Novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates have been synthesized. These copolymers, related to (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate, were characterized for their composition and structure. Their thermal behavior was also studied, indicating potential applications in material science (Wojdyla et al., 2022).

properties

IUPAC Name

ethyl 2-cyano-3-(3-methoxy-4-nitrophenyl)iminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-3-21-13(17)9(7-14)8-15-10-4-5-11(16(18)19)12(6-10)20-2/h4-6,8-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCMJHMWIKCZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=NC1=CC(=C(C=C1)[N+](=O)[O-])OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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